

An In-Depth Technical Guide to Ethyl 4-formylbenzoate (4-ethoxycarbonylbenzaldehyde)

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Compound of Interest

Compound Name: Ethyl 4-formylbenzoate

Cat. No.: B051194

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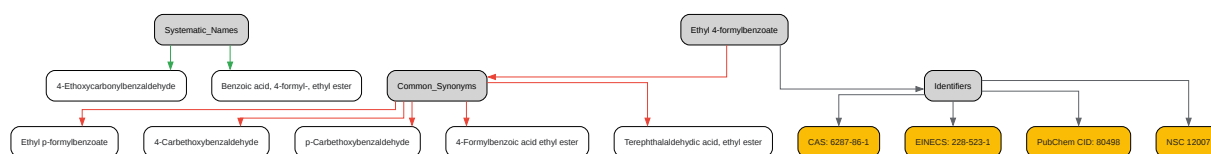
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-formylbenzoate**, a versatile bifunctional molecule widely utilized in organic synthesis. This document details its nomenclature, physicochemical properties, key synthetic protocols, and common reaction pathways, presenting the information in a clear and accessible format for researchers and professionals in the chemical and pharmaceutical sciences.

Nomenclature and Identification

Ethyl 4-formylbenzoate is systematically known as **ethyl 4-formylbenzoate**. However, it is frequently referred to by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for effective information retrieval.

A hierarchical representation of the nomenclature for this compound is presented below, illustrating the relationships between its systematic name, common synonyms, and registry numbers.



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Nomenclature hierarchy for **Ethyl 4-formylbenzoate**.

Physicochemical Properties

A summary of the key physical and chemical properties of **Ethyl 4-formylbenzoate** is provided in the table below for easy reference.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 6287-86-1 | [1][2][3] |
| Molecular Formula | C ₁₀ H ₁₀ O ₃ | [1][2][3] |
| Molecular Weight | 178.18 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid or powder | [1] |
| Melting Point | 138-140 °C | [4] |
| Boiling Point | 294.7 °C at 760 mmHg | [1] |
| Density | 1.145 g/cm ³ | [1] |
| Solubility | Soluble in ethanol, ether, and hot water. | [2] |
| InChI Key | BHYVHYPBRYOMGC-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C=O | [1][2] |

Experimental Protocols

This section details selected experimental procedures for the synthesis and key reactions of **Ethyl 4-formylbenzoate**.

One common laboratory-scale synthesis involves the esterification of 4-formylbenzoic acid.

Protocol: Esterification of 4-formylbenzoic acid[2]

- Materials:
 - 4-formylbenzoic acid (1.0 g, 6.7 mmol)
 - Dimethylformamide (DMF) (26 mL)
 - Potassium carbonate (finely ground, 1.8 g, 13 mmol)

- Iodoethane (1.3 mL, 17 mmol)
- Diethyl ether (Et₂O)
- Water
- Brine (saturated NaCl solution)
- Procedure:
 - To a solution of 4-formylbenzoic acid in DMF, add finely ground potassium carbonate and iodoethane.
 - Stir the reaction at room temperature until completion is indicated by Thin Layer Chromatography (TLC).
 - Dilute the reaction mixture with water and extract with diethyl ether (2x).
 - Wash the combined organic layers with brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product.

The following diagram illustrates the general workflow for this synthesis.



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General workflow for the synthesis of **Ethyl 4-formylbenzoate**.

The bifunctional nature of **Ethyl 4-formylbenzoate**, possessing both an aldehyde and an ester group, makes it a valuable starting material for a variety of chemical transformations.

Protocol: Knoevenagel Condensation with Malononitrile

This reaction is a classic example of the reactivity of the aldehyde group in **Ethyl 4-formylbenzoate**.

- Materials:
 - **Ethyl 4-formylbenzoate** (1.0 eq)
 - Malononitrile (1.0 eq)
 - Piperidine (catalytic amount, 0.1 eq)
 - Ethanol
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve **Ethyl 4-formylbenzoate** and malononitrile in ethanol.
 - Add a catalytic amount of piperidine to the solution.
 - Heat the reaction mixture to reflux and stir for approximately 2 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
 - Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure product.

Protocol: Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones.

- General Procedure for Ylide Formation:
 - In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous

tetrahydrofuran (THF).

- Cool the suspension to 0 °C in an ice bath.
- Slowly add a strong base (e.g., n-butyllithium) dropwise. The formation of the ylide is often indicated by a color change.
- Stir the mixture at 0 °C for 1 hour to ensure complete formation of the Wittig reagent.
- General Procedure for Reaction with **Ethyl 4-formylbenzoate**:
 - Dissolve **Ethyl 4-formylbenzoate** in anhydrous THF in a separate dry flask under an inert atmosphere.
 - Slowly add the solution of **Ethyl 4-formylbenzoate** to the freshly prepared Wittig reagent at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by TLC.
 - Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate.
 - Purify the crude product by silica gel column chromatography.

Analytical Methods

The purity and identity of **Ethyl 4-formylbenzoate** and its reaction products are typically assessed using a combination of chromatographic and spectroscopic techniques.

- High-Performance Liquid Chromatography (HPLC): A common method for assessing purity and quantifying the compound. A typical mobile phase consists of a mixture of acetonitrile and water, with UV detection at approximately 230 nm.

- Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity for the identification and quantification of **Ethyl 4-formylbenzoate**. Characteristic ions in the mass spectrum can be used for confirmation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural elucidation and confirmation of the compound's identity.
- Infrared (IR) Spectroscopy: Provides information about the functional groups present, with characteristic peaks for the ester carbonyl, aldehyde carbonyl, and aromatic C-H bonds.

This guide serves as a foundational resource for professionals working with **Ethyl 4-formylbenzoate**. For specific applications, further consultation of the primary literature is recommended.

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